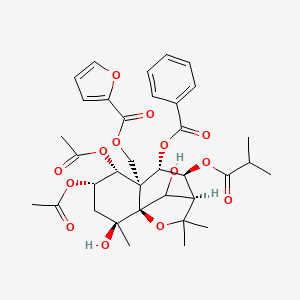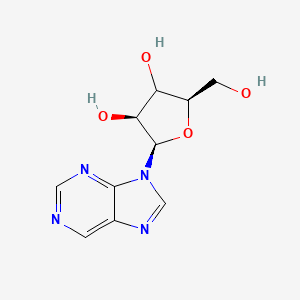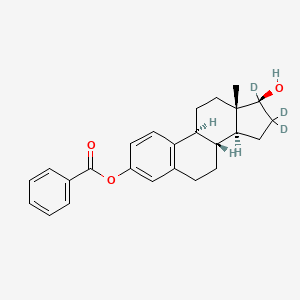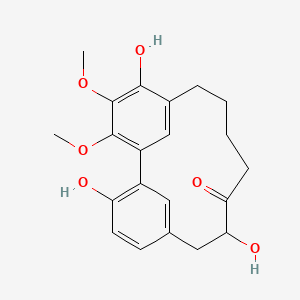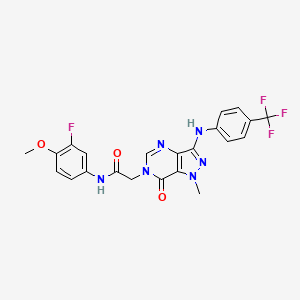
SF-1 antagonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SF-1 antagonist-1 is a small molecule that inhibits the activity of the steroidogenic factor 1 (SF-1), a nuclear receptor and transcription factor essential for the development of the adrenal gland and gonads . This compound has shown potential as a targeted therapy for various cancers, including adrenocortical carcinoma and Leydig cell tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SF-1 antagonist-1 involves several steps, including the identification of initial hits through high-throughput screening and subsequent medicinal chemistry optimization . The compound OR-907S, a potent antagonist with limited metabolic stability, was identified and further optimized to develop OR-449, a more stable and effective antagonist .
Industrial Production Methods
the synthesis likely involves standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
SF-1 antagonist-1 primarily undergoes reactions that affect its transcriptional activity. These reactions include binding to the ligand-binding domain of SF-1 and inhibiting its transcriptional activity .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include various organic solvents, catalysts, and reagents for high-throughput screening . The conditions for these reactions are typically optimized to achieve the desired potency and stability of the compound .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibition of SF-1 transcriptional activity, leading to the suppression of tumor cell proliferation .
Scientific Research Applications
SF-1 antagonist-1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SF-1 in various biochemical pathways.
Biology: Investigated for its effects on the development and function of the adrenal gland and gonads.
Medicine: Explored as a potential targeted therapy for adrenocortical carcinoma and Leydig cell tumors.
Mechanism of Action
SF-1 antagonist-1 exerts its effects by binding to the ligand-binding domain of SF-1, inhibiting its transcriptional activity . This inhibition leads to the suppression of genes involved in tumor cell proliferation and survival . The molecular targets and pathways involved include the regulation of steroidogenic genes and the suppression of tumor growth .
Comparison with Similar Compounds
Similar Compounds
OR-907S: A potent SF-1 antagonist with limited metabolic stability.
OR-449: A more stable and effective SF-1 antagonist developed from OR-907S.
Uniqueness
SF-1 antagonist-1 is unique in its ability to specifically inhibit SF-1 transcriptional activity, making it a promising candidate for targeted cancer therapy . Its high potency and stability set it apart from other similar compounds .
Properties
Molecular Formula |
C22H18F4N6O3 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)-2-[1-methyl-7-oxo-3-[4-(trifluoromethyl)anilino]pyrazolo[4,3-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C22H18F4N6O3/c1-31-19-18(20(30-31)29-13-5-3-12(4-6-13)22(24,25)26)27-11-32(21(19)34)10-17(33)28-14-7-8-16(35-2)15(23)9-14/h3-9,11H,10H2,1-2H3,(H,28,33)(H,29,30) |
InChI Key |
OMLYJNVWAHFFQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N1)NC3=CC=C(C=C3)C(F)(F)F)N=CN(C2=O)CC(=O)NC4=CC(=C(C=C4)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



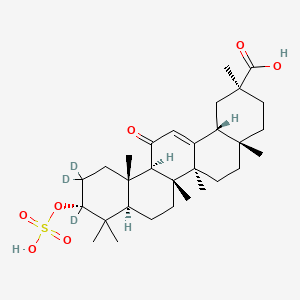

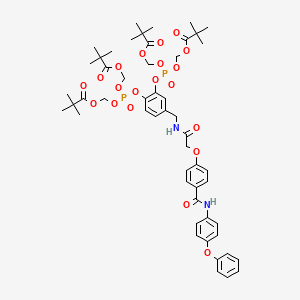
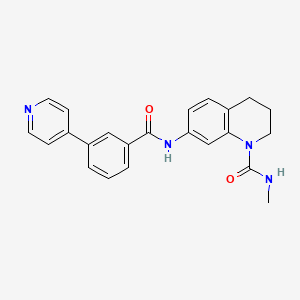
![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-quinolinylidene]methyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B12403226.png)
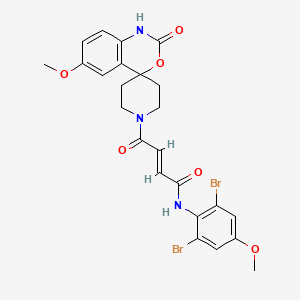
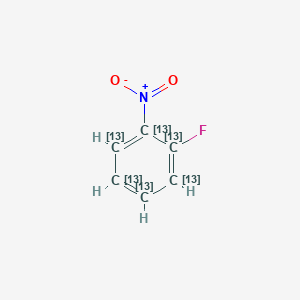
![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
